molecular formula C22H31N5O2 B5650438 1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine

Cat. No. B5650438
M. Wt: 397.5 g/mol
InChI Key: KQKVMCUWVOIVKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a synthetic molecule designed for specific receptor targeting, based on the structure of related compounds in scientific literature. It is part of a broader family of molecules that have been explored for their binding affinities to various receptors and for their potential applications in fields like neurology and oncology, without focusing on their therapeutic uses or pharmacological dosages.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including reductive amination, amide hydrolysis, and N-alkylation. These processes are critical for constructing the complex architecture of the molecule, ensuring the presence of specific functional groups essential for its activity (Li Guca, 2014)[https://consensus.app/papers/synthesis-vitro-receptor-binding-assay-pyrazolo-guca/3227e60be98d5be1a4d606c5a78a74c2/?utm_source=chatgpt].

Molecular Structure Analysis

Structural studies, often involving X-ray crystallography or NMR spectroscopy, reveal detailed insights into the molecular geometry, confirming the arrangement of atoms and the stereochemistry of the compound. Such analyses are crucial for understanding the interaction of the molecule with biological targets (M. K. Gumus et al., 2018)[https://consensus.app/papers/features-gumus/ba6fbd17677e51f69450b2e5f2d156a8/?utm_source=chatgpt].

Chemical Reactions and Properties

Compounds with similar structures have shown to participate in various chemical reactions, including ring-opening reactions and the formation of derivatives through interactions with different chemical agents. These reactions can significantly alter the physical and chemical properties of the compound, affecting its biological activity (Gurnos Jones & John R. Phipps, 1976)[https://consensus.app/papers/syntheses-isoxazoles-part-ringopening-reactions-jones/abc4ad6536b15471a75de742445f9809/?utm_source=chatgpt].

properties

IUPAC Name

(4-methoxy-2-methylphenyl)-[4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-16-14-18(29-3)6-7-19(16)22(28)27-12-8-17(9-13-27)21-24-23-20(25(21)2)15-26-10-4-5-11-26/h6-7,14,17H,4-5,8-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKVMCUWVOIVKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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